molecular formula C4H6O2<br>C4H6O2<br>CH3COOCH=CH2<br>CH3COOCHCH2 B7769533 Vinyl acetate CAS No. 93196-02-2

Vinyl acetate

Cat. No.: B7769533
CAS No.: 93196-02-2
M. Wt: 86.09 g/mol
InChI Key: XTXRWKRVRITETP-UHFFFAOYSA-N
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Description

Vinyl acetate (C₄H₆O₂), also known as ethenyl acetate or acetic acid ethenyl ester, is a key industrial monomer with a molecular weight of 86.09 g/mol . It is a colorless liquid with a sweet, fruity odor and a boiling point of 72–73°C . Its structure features a vinyl group (–CH₂CH₂) linked to an acetate moiety, enabling radical polymerization to form polythis compound (PVAc) and copolymers. These polymers are foundational in adhesives, coatings, textiles, and emulsion paints . However, this compound polymerization is complicated by the instability of propagating radicals, leading to rapid termination rates and challenging kinetic studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl acetate
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InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

XTXRWKRVRITETP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C
Source PubChem
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Molecular Formula

C4H6O2, Array, CH3COOCHCH2
Record name VINYL ACETATE
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Record name VINYL ACETATE (MONOMER)
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Related CAS

9003-20-7
Record name Poly(vinyl acetate)
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DSSTOX Substance ID

DTXSID3021431
Record name Vinyl acetate
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Molecular Weight

86.09 g/mol
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Physical Description

Vinyl acetate appears as a clear colorless liquid. Flash point 18 °F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics., Dry Powder; Liquid, Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]; [NIOSH] Polymerizes when exposed to light; [ACGIH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor., Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]
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Record name Acetic acid ethenyl ester
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Record name Ethenyl acetate
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Boiling Point

162 to 163 °F at 760 mmHg (EPA, 1998), 72.8 °C, 72.50 °C. @ 760.00 mm Hg, 72.7 °C, 162 °F
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Record name Ethenyl acetate
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Record name VINYL ACETATE
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Record name Vinyl acetate
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URL https://www.cdc.gov/niosh/npg/npgd0656.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

18 °F (EPA, 1998), -8 °C, closed cup, -8 °C, 18 °F (CLOSED CUP), 0.5-0.9 °C (open cup), -8 °C c.c., 18 °F
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Record name Vinyl acetate
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Record name VINYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/74
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0656.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

2 % (NIOSH, 2023), Sol in ethane, acetone, chloroform, Soluble in organic liquids, > 10% in ethyl ether; > 10% in ethanol; > 10% in benzene, At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %, For more Solubility (Complete) data for VINYL ACETATE (7 total), please visit the HSDB record page., 20 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2 (poor), 2%
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Record name VINYL ACETATE
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Record name Ethenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031209
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name Vinyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0656.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.932 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.932 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.93
Record name VINYL ACETATE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL ACETATE
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Record name Vinyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0656.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3.0, 3
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Record name VINYL ACETATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190
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Record name VINYL ACETATE
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

83 to 140 mmHg at 68 to 86 °F (EPA, 1998), 115.0 [mmHg], 90.2 mm Hg at 20 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 11.7, 83 mmHg
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Record name Vinyl acetate
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name VINYL ACETATE
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URL https://www.osha.gov/chemicaldata/74
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0656.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ..., In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm)., Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ...
Record name VINYL ACETATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS, MOBILE LIQUID, Clear, colorless liquid

CAS No.

108-05-4, 85306-26-9
Record name VINYL ACETATE
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Record name Vinyl acetate
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Melting Point

-136 °F (EPA, 1998), -93.2 °C, -100 °C, -136 °F
Record name VINYL ACETATE
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Record name VINYL ACETATE
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Preparation Methods

Natural Gas Acetylene Method

Natural gas (methane, CH₄) undergoes partial oxidation to produce acetylene, followed by purification and reaction with acetic acid. Key steps include:

  • Acetylene synthesis : Natural gas is desulfurized and partially oxidized at high temperatures (1,500–1,600°C) to yield acetylene.

  • This compound synthesis : Acetylene reacts with acetic acid vapor at 170–230°C and 35–40 kPa over Zn(OAc)₂/activated carbon. The reaction is:
    C₂H₂ + CH₃COOH → CH₃CO₂CH=CH₂\text{C₂H₂ + CH₃COOH → CH₃CO₂CH=CH₂}

Challenges : High energy consumption, complex purification steps, and byproducts like acetaldehyde (CH₃CHO) and crotonaldehyde (C₄H₆O). Conversions per pass reach 60–75%, with 93% selectivity based on acetylene.

Calcium Carbide Acetylene Method

Calcium carbide (CaC₂) reacts with water to generate acetylene, which is then purified and used similarly to the natural gas route:
CaC₂ + 2H₂O → C₂H₂ + Ca(OH)₂\text{CaC₂ + 2H₂O → C₂H₂ + Ca(OH)₂}
This method is prevalent in coal-rich regions but faces criticism due to high carbon emissions and waste generation.

Comparative Data :

ParameterNatural Gas RouteCalcium Carbide Route
Raw MaterialMethaneCalcium carbide
Reaction Temperature170–230°C170–230°C
Selectivity (C₂H₂)93%90–92%
ByproductsAcetaldehydePhosphine, H₂S

Ethylene Route

The ethylene route accounts for over 70% of global this compound production, favored for its scalability and lower environmental impact. It involves the gas-phase oxidation of ethylene (C₂H₄) with acetic acid and oxygen (O₂) over palladium-gold (Pd-Au) catalysts.

Reaction Mechanism

The primary reaction is:
2C₂H₄ + 2CH₃COOH + O₂ → 2CH₃CO₂CH=CH₂ + 2H₂O\text{2C₂H₄ + 2CH₃COOH + O₂ → 2CH₃CO₂CH=CH₂ + 2H₂O}
Side reactions produce CO₂, ethyl acetate (CH₃COOC₂H₅), and glycol acetates.

Catalyst Systems :

  • Bayer process : Pd-Pt on silica gel, offering 98% selectivity based on acetic acid.

  • USI process : Pd-Au on α-Al₂O₃, with slightly lower selectivity but improved catalyst longevity.

Industrial Process

  • Reaction : Conducted at 100–200°C and 0.6–0.8 MPa in multi-tube reactors with evaporative cooling.

  • Separation : Unreacted gases (ethylene, O₂) are recycled; liquid products undergo distillation to remove light ends (acetaldehyde) and heavy ends (crotonaldehyde).

  • Purification : this compound is distilled to 99.9% purity, with hydroquinone added to inhibit polymerization.

Performance Metrics :

  • Ethylene conversion per pass: 8–10%

  • Acetic acid conversion: 15–35%

  • Selectivity to this compound: 90–95%

Carbonylation Method

An emerging coal-based method, carbonylation uses methanol (CH₃OH), carbon monoxide (CO), and hydrogen (H₂) to synthesize this compound:
CH₃OH + CO + H₂ → CH₃CO₂CH=CH₂ + H₂O\text{CH₃OH + CO + H₂ → CH₃CO₂CH=CH₂ + H₂O}

Advantages :

  • Utilizes coal-derived syngas, reducing reliance on petroleum.

  • Avoids hazardous acetylene handling.

Challenges :

  • Immature technology with low TRL (Technology Readiness Level).

  • High operating costs and catalyst deactivation.

Alternative Pathways

Ketene-Acetaldehyde Route

A patented method involves reacting ketene (CH₂=C=O) with acetaldehyde (CH₃CHO) over transition metal catalysts:
CH₂=C=O + CH₃CHO → CH₃CO₂CH=CH₂\text{CH₂=C=O + CH₃CHO → CH₃CO₂CH=CH₂}
This route avoids ethylene but faces scalability issues.

Acetic Anhydride Addition

Acetic anhydride ((CH₃CO)₂O) reacts with acetaldehyde in the presence of acid catalysts:
(CH₃CO)₂O + CH₃CHO → 2CH₃CO₂CH=CH₂\text{(CH₃CO)₂O + CH₃CHO → 2CH₃CO₂CH=CH₂}
Limited industrial adoption due to side reactions and low yields.

Comparative Analysis of Methods

MethodRaw MaterialsTemperature (°C)Pressure (MPa)SelectivityEnvironmental Impact
Acetylene (Natural Gas) CH₄, CH₃COOH170–2300.035–0.04093%High CO₂ emissions
Ethylene C₂H₄, CH₃COOH, O₂100–2000.6–0.890–95%Moderate
Carbonylation CH₃OH, CO, H₂1804.685%Low (coal-based)
Ketene-Acetaldehyde CH₂=C=O, CH₃CHO150–1800.5–1.080–85%Low

Key Trends :

  • Ethylene dominance : Driven by shale gas availability in the U.S. and Middle East.

  • Acetylene persistence : Cost-effective in coal-rich economies despite environmental concerns.

  • Carbonylation potential : Could reshape production if catalyst stability improves .

Chemical Reactions Analysis

Production via Catalytic Oxidation of Ethylene

The primary industrial synthesis involves ethylene, acetic acid, and oxygen over a palladium-gold catalyst :
Reaction:
2C2H4+2CH3COOH+O22CH3COOCH2CH2+2H2O2 \, \text{C}_2\text{H}_4 + 2 \, \text{CH}_3\text{COOH} + \text{O}_2 \rightarrow 2 \, \text{CH}_3\text{COOCH}_2\text{CH}_2 + 2 \, \text{H}_2\text{O}

Conditions Catalyst System Byproducts Selectivity
100–250°C, 1–2.5 MPa Pd-Au/SiO₂ with KOAc promoter CO₂, ethyl acetate, acetaldehyde 90–94%

Alternative routes include:

  • Acetylene-based synthesis (obsolete in most regions):
    C2H2+CH3COOHCH3COOCH2CH2\text{C}_2\text{H}_2 + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2

  • Thermal decomposition of ethylidene diacetate :
    (CH3COO)2CHCH3CH3COOCH2CH2+CH3COOH(\text{CH}_3\text{COO})_2\text{CHCH}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2 + \text{CH}_3\text{COOH}

Polymerization Reactions

This compound undergoes radical polymerization to form polythis compound (PVAc), a key component in adhesives and coatings :
Mechanism :

  • Initiation : Peroxides (e.g., dibenzoyl peroxide) generate radicals .

  • Propagation : Chain growth via addition across the double bond.

  • Termination : Radical recombination or disproportionation .

Hazard Note : Bulk polymerization is highly exothermic (ΔH=1,036J/g\Delta H = -1,036 \, \text{J/g}) and prone to runaway reactions if inhibitors (e.g., hydroquinone) are absent .

Inhibitor Concentration (ppm) Storage Stability
Hydroquinone3–300 6–12 months

Hydrolysis and Esterification

This compound hydrolyzes in aqueous media to form acetic acid and acetaldehyde :
CH3COOCH2CH2+H2OCH3COOH+CH3CHO\text{CH}_3\text{COOCH}_2\text{CH}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{CH}_3\text{CHO}

Condition Half-Life Key Factor
pH 7, 25°C 7.3 dayspH-dependent kinetics
Enzymatic (aerobic) 12 hoursMicrobial degradation

Addition and Cycloaddition Reactions

The alkene group participates in electrophilic and pericyclic reactions :

  • Bromination :
    CH3COOCH2CH2+Br2CH3COOCH2CH2Br2\text{CH}_3\text{COOCH}_2\text{CH}_2 + \text{Br}_2 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{Br}_2

  • Diels-Alder Reaction : Forms six-membered cycloadducts with dienes .

  • Hydrogen Halide Addition :
    CH3COOCH2CH2+HXCH3COOCH2CH3X\text{CH}_3\text{COOCH}_2\text{CH}_2 + \text{HX} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3\text{X}

Atmospheric Oxidation

In the troposphere, this compound reacts with oxidants, determining its environmental persistence :

Oxidant Rate Constant (cm³/molecule·s) Tropospheric Lifetime Major Products
OH2.3×10112.3 \times 10^{-11} 6 hoursFormaldehyde, acetyl radicals
O₃3.0×10183.0 \times 10^{-18} 5 daysOzonolysis fragments
NO₃7.3×10157.3 \times 10^{-15} 6 daysNitrooxy acetates

Thermal Decomposition and Reactivity Hazards

At elevated temperatures (>200°C), this compound decomposes exothermically :
CH3COOCH2CH2CH3COOH+CH3CHO\text{CH}_3\text{COOCH}_2\text{CH}_2 \rightarrow \text{CH}_3\text{COOH} + \text{CH}_3\text{CHO}

Hazardous Reactions :

  • Peroxide Formation : Reacts with O₂ to form explosive peroxides .

  • Violent Polymerization : Initiated by contamination (e.g., acids, metals) .

Incompatible Materials Risk
HNO₃, H₂SO₄, peroxides Explosive decomposition
Ozone Forms ozonides

Catalytic Surface Reactions

On Pd(100) and Pd-Au alloys, this compound synthesis proceeds via adsorbed acetate intermediates :
Key Steps :

  • Ethylene adsorption on Pd sites.

  • Acetate coupling to form this compound .

  • Desorption of product, suppressing CO₂ formation .

Selectivity Enhancement : Gold alloying reduces side reactions (e.g., ethylene combustion) .

Mechanism of Action

The mechanism of action of vinyl acetate involves its hydrolysis to acetaldehyde and acetic acid. Acetaldehyde is further oxidized to acetic acid, which then enters the C2 intermediary metabolism . The key reaction steps are:

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Boiling Point (°C) Polymerization Mechanism Key Applications
This compound C₄H₆O₂ 72–73 Radical Adhesives, PVAc, coatings
Ethyl Acetate C₄H₈O₂ 77 Non-polymerizing Solvents, pharmaceuticals
Methyl Acrylate C₄H₆O₂ 80 Radical/ionic Optical films, coatings
Butyl Acrylate C₇H₁₂O₂ 145 Radical Flexible adhesives
Ethylene-VA (EVA) (C₂H₄)ₙ(C₄H₆O₂)ₘ Varies with composition Copolymerization Packaging, footwear

Table 2: Environmental and Regulatory Profiles

Compound Biodegradability Toxicity (LD₅₀, Rat Oral) Regulatory Status
This compound Aerobic degradation by P. putida 2,900 mg/kg OSHA PEL: 10 ppm
Ethyl Acetate Rapid hydrolysis in water 5,600 mg/kg Generally recognized as safe (GRAS)
Methyl Acrylate Limited microbial degradation data 300 mg/kg EPA-regulated VOC

Research Findings

  • Polymerization Challenges : this compound’s radical instability results in termination rates 10–100× higher than styrene or methyl methacrylate, necessitating precise kinetic control .
  • Biodegradation Efficiency : Pseudomonas putida EC1_2004 achieves complete this compound degradation within 48 hours under aerobic conditions, minimizing toxic intermediates like acetaldehyde .
  • Copolymer Performance : EVA with 28% this compound content exhibits a tensile strength of 20 MPa, ideal for elastic films .

Biological Activity

Vinyl acetate (VA) is an important industrial chemical primarily used in the production of polymers and copolymers. However, its biological activity, particularly its toxicological effects, has garnered significant attention in scientific research. This article delves into the biological activity of this compound, focusing on its genotoxicity, carcinogenic potential, and metabolic pathways.

Overview of this compound

This compound is a colorless liquid with a sweet odor. It is primarily utilized in the manufacture of polythis compound (PVA) and other polymers. Despite its widespread use, exposure to this compound can occur through inhalation, skin contact, and ingestion, leading to various health implications.

Genotoxicity

In Vitro Studies:
Numerous studies have demonstrated that this compound exhibits genotoxic properties. For instance:

  • Human Lymphocytes: Exposure to this compound resulted in a dose-dependent increase in sister chromatid exchange (SCE) and chromosome aberrations in human lymphocytes at concentrations above 0.1 mM .
  • Chinese Hamster Ovary Cells: Similar effects were observed in CHO cells, indicating that this compound can induce DNA damage in mammalian cells .

In Vivo Studies:
In vivo studies have further corroborated these findings:

  • A study involving Swiss mice and Sprague Dawley rats exposed to this compound via inhalation showed evidence of carcinogenicity, including increased incidences of squamous cell carcinoma in the nasal cavity .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies this compound as possibly carcinogenic to humans (Group 2B). This classification is based on inadequate evidence from human studies but sufficient evidence from animal studies demonstrating that this compound can induce tumors at the site of exposure .

Case Study Data

Study TypeOrganismExposure MethodKey Findings
InhalationSwiss Mice0, 50, 200, 600 ppmIncreased lung tumors at high doses
InhalationSprague Dawley Rats0, 50, 200, 600 ppmIncreased nasal tumors; non-neoplastic lesions observed
Oral AdministrationWistar RatsDrinking waterMalignant tumors in oral cavity and upper GI tract at high doses

Metabolism and Toxicokinetics

This compound undergoes rapid hydrolysis upon contact with mucosal surfaces, producing acetaldehyde and acetic acid. Acetaldehyde is a known genotoxicant that contributes to the overall toxicity associated with this compound exposure .

Pharmacokinetics:

  • Absorption: this compound is absorbed through inhalation and dermal routes.
  • Distribution: It distributes similarly in humans and laboratory animals but may vary due to differences in metabolic enzyme activity.
  • Excretion: Primarily excreted as metabolites, including acetaldehyde .

Health Effects

Exposure to this compound has been linked to several health effects:

  • Respiratory Irritation: Inhalation can cause irritation of the respiratory tract.
  • Developmental Effects: Animal studies indicate potential developmental toxicity following exposure during gestation .
  • Neurotoxicity: Some studies suggest neurotoxic effects; however, further research is needed to clarify these findings.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl acetate
Reactant of Route 2
Vinyl acetate

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